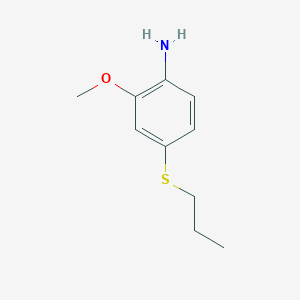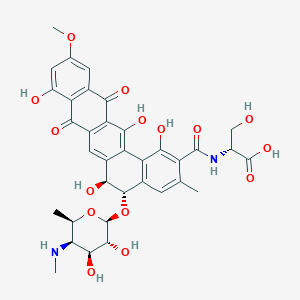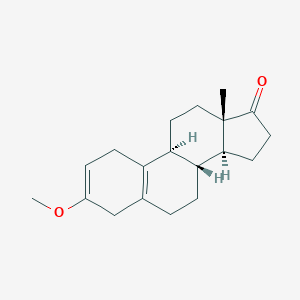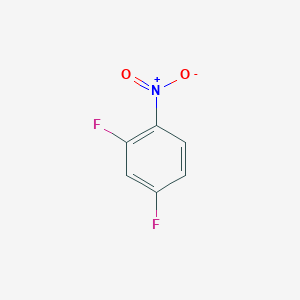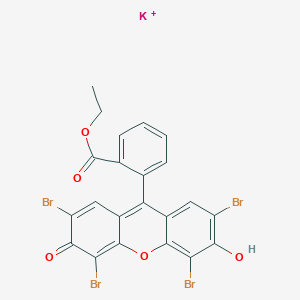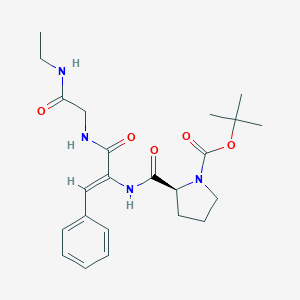
tert-Butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide (Boc-Pro-D-Phe-Gly-NH-Et) is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is a synthetic derivative of a natural peptide, and it has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Boc-Pro-D-Phe-Gly-NH-Et involves its ability to bind to specific receptors or enzymes. For example, the peptide binds to the active site of ACE and inhibits its activity, which leads to a decrease in blood pressure. Similarly, the peptide binds to the NPY receptor and activates downstream signaling pathways, which results in the regulation of various physiological processes.
Effets Biochimiques Et Physiologiques
Boc-Pro-D-Phe-Gly-NH-Et has been shown to exhibit several biochemical and physiological effects. For example, the peptide has been found to decrease blood pressure by inhibiting ACE activity. It has also been shown to regulate appetite and pain by binding to NPY receptors. Additionally, Boc-Pro-D-Phe-Gly-NH-Et has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Boc-Pro-D-Phe-Gly-NH-Et in lab experiments is its high purity and stability. The use of SPPS techniques ensures that the peptide is free from impurities and is stable under various experimental conditions. However, one of the limitations of using this peptide is its cost, which can be a barrier for some research groups.
Orientations Futures
There are several future directions for the use of Boc-Pro-D-Phe-Gly-NH-Et in scientific research. One direction is the development of more potent and selective inhibitors of ACE and DPP-IV. Another direction is the identification of new NPY receptor ligands for the treatment of various diseases. Additionally, the use of Boc-Pro-D-Phe-Gly-NH-Et in cancer therapy is an area of active research, and further studies are needed to elucidate its mechanisms of action and potential clinical applications.
Conclusion:
In conclusion, Boc-Pro-D-Phe-Gly-NH-Et is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in various fields. The peptide is synthesized using SPPS techniques and has been used in drug discovery, peptide receptor targeting, and cancer therapy. Boc-Pro-D-Phe-Gly-NH-Et exhibits potent inhibitory effects on ACE and DPP-IV and selectively binds to NPY receptors. The peptide has several biochemical and physiological effects, including the regulation of blood pressure, appetite, and pain. Although there are limitations to its use in lab experiments, Boc-Pro-D-Phe-Gly-NH-Et has several future directions for scientific research, including the development of more potent and selective inhibitors and the identification of new NPY receptor ligands.
Méthodes De Synthèse
The synthesis of Boc-Pro-D-Phe-Gly-NH-Et involves the use of solid-phase peptide synthesis (SPPS) techniques. The process starts with the attachment of the first amino acid, Boc-Pro, to a solid support. The next amino acid, D-Phe, is then attached to the Boc-Pro through a peptide bond. The remaining amino acids, Gly and Et-NH2, are then sequentially added to the growing peptide chain. Finally, the peptide is cleaved from the solid support and purified using various chromatographic techniques.
Applications De Recherche Scientifique
Boc-Pro-D-Phe-Gly-NH-Et has been used in various scientific research applications, including drug discovery, peptide receptor targeting, and cancer therapy. This peptide has been found to exhibit potent inhibitory effects on several enzymes, including angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV). It has also been shown to selectively bind to neuropeptide Y (NPY) receptors, which are involved in the regulation of appetite, anxiety, and pain.
Propriétés
Numéro CAS |
125768-11-8 |
|---|---|
Nom du produit |
tert-Butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide |
Formule moléculaire |
C23H32N4O5 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[[(Z)-3-[[2-(ethylamino)-2-oxoethyl]amino]-3-oxo-1-phenylprop-1-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H32N4O5/c1-5-24-19(28)15-25-20(29)17(14-16-10-7-6-8-11-16)26-21(30)18-12-9-13-27(18)22(31)32-23(2,3)4/h6-8,10-11,14,18H,5,9,12-13,15H2,1-4H3,(H,24,28)(H,25,29)(H,26,30)/b17-14-/t18-/m0/s1 |
Clé InChI |
YVPSQTILRMLJPC-DNKLCNGGSA-N |
SMILES isomérique |
CCNC(=O)CNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)[C@@H]2CCCN2C(=O)OC(C)(C)C |
SMILES |
CCNC(=O)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C |
SMILES canonique |
CCNC(=O)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C |
Séquence |
PXG |
Synonymes |
Boc-Pro-dPhe-Gly-NHEt tert-butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
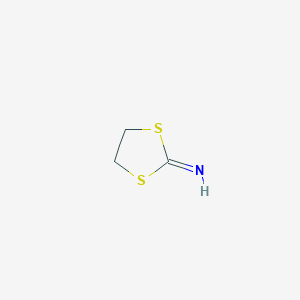
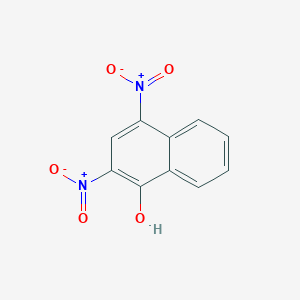
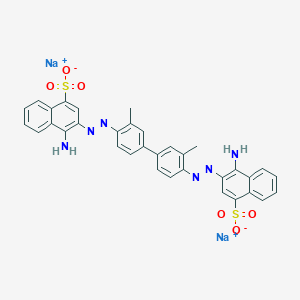
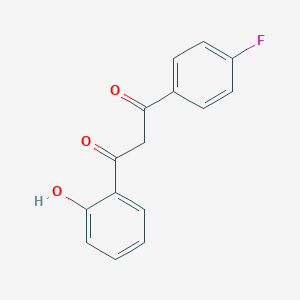
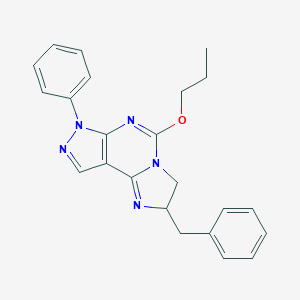
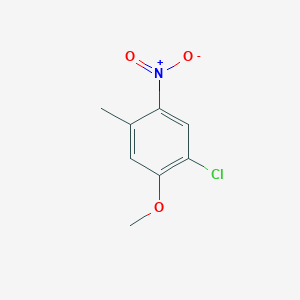
![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)

